AZD8835 - 1620576-64-8

AZD8835

Catalog Number: EVT-260513
CAS Number: 1620576-64-8
Molecular Formula: C22H31N9O3
Molecular Weight: 469.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD8835 is a potent and selective inhibitor of the catalytic subunits PI3Kα and PI3Kδ of the class I phosphatidylinositol 3-kinases (PI3Ks) [, ]. It exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms (PI3Kβ and PI3Kγ) and other kinases []. AZD8835 has emerged as a promising anticancer agent in preclinical studies, particularly for cancers driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [, ].

Synthesis Analysis

While the provided abstracts don't detail the specific synthesis process of AZD8835, one paper mentions its discovery through the optimization of a series of 2-amino pyridines/pyrazines []. A more in-depth analysis of the publication "Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers" [] would be required to extract details regarding the synthesis process and parameters.

Molecular Structure Analysis

The molecular structure of AZD8835 is described by its IUPAC name: 1-(4-(5-(5-amino-6-(5-(tert-butyl)-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one []. This complex structure contains multiple heterocycles, including a pyrazine, oxadiazole, triazole, and piperidine ring. The specific arrangement and connections of these rings contribute to the molecule's unique binding affinity and selectivity for PI3Kα and PI3Kδ.

Mechanism of Action

AZD8835 functions as a potent and selective inhibitor of PI3Kα and PI3Kδ []. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets like AKT [, , ]. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and metabolism [, , ]. By inhibiting this pathway, AZD8835 induces apoptosis, reduces proliferation, and enhances sensitivity to other therapies [, , , , ].

Physical and Chemical Properties Analysis

AZD8835 possesses favorable physical and chemical properties that allow for oral administration []. It demonstrates high metabolic stability and suitable pharmacokinetic properties []. Further analysis is required to obtain detailed data on specific properties such as solubility, logP, and other relevant physicochemical parameters.

Applications
  • Inhibiting Tumor Growth: Studies demonstrate significant tumor growth inhibition in various PIK3CA-mutant cancer models, including breast cancer, following AZD8835 treatment [, , , , , ].
  • Inducing Apoptosis: AZD8835 induces apoptosis in cancer cells, particularly those with PIK3CA mutations or PTEN deficiency [, , , ].
  • Enhancing Chemosensitivity: Combining AZD8835 with other chemotherapeutic agents, such as cisplatin or paclitaxel, enhances their efficacy in vitro and in vivo [].
  • Modulating Immune Response: Recent evidence suggests that AZD8835 might promote anti-tumor immunity by directly enhancing the activity of effector CD8+ T-cells [].
  • Exploring Alternative Dosing Schedules: Preclinical studies highlight the potential of intermittent high-dose scheduling of AZD8835 as a promising strategy to enhance efficacy and manage toxicity [, ].

Real-world Examples:

  • In a BT474 xenograft model of breast cancer, an intermittent high-dose schedule of AZD8835 resulted in significant tumor regression (-36%) accompanied by increased apoptosis [].
  • AZD8835 demonstrated efficacy in PTEN-deficient diffuse large B-cell lymphoma (DLBCL) models by downregulating the oncogenic transcription factor MYC [].
Future Directions
  • Clinical Evaluation of Intermittent Dosing: Given the promising preclinical data, further investigation of intermittent high-dose scheduling of AZD8835 in clinical trials is warranted [, ].
  • Combination Therapies: Exploring AZD8835 in combination with other targeted therapies, such as CDK4/6 inhibitors or immune checkpoint inhibitors, holds potential for synergistic antitumor activity [, ].
  • Biomarker Development: Identifying predictive biomarkers for AZD8835 sensitivity, such as PIK3CA mutation status, PTEN loss, or MAP3K1 mutations, is crucial for selecting patients most likely to benefit from treatment [, ].
  • Investigating Immunomodulatory Effects: Further research is needed to fully elucidate the mechanisms underlying the potential immunomodulatory effects of AZD8835 and its implications for cancer immunotherapy [].

BYL-719 (Alpelisib)

Compound Description: BYL-719 is a potent and selective inhibitor of the p110α isoform of PI3K, currently being developed by Novartis Oncology. [, ] Similar to AZD8835, BYL-719 exhibits anti-tumor properties in various cancer cell lines. [, ]

Relevance: Both BYL-719 and AZD8835 target the PI3K pathway, but BYL-719 shows higher selectivity for the p110α isoform. In contrast, AZD8835 inhibits both p110α and p110δ isoforms. [, , ] Research suggests that BYL-719, particularly in combination with CAL-101 (a p110δ inhibitor), shows promising results as a potential treatment for cancers with PI3K pathway upregulation, similar to AZD8835. [, ]

CAL-101

Compound Description: CAL-101 is a selective inhibitor of the p110δ isoform of PI3K. [] It has demonstrated efficacy in various preclinical cancer models. []

Relevance: While AZD8835 inhibits both p110α and p110δ isoforms of PI3K, CAL-101 specifically targets the p110δ isoform. [, ] Notably, combining CAL-101 with BYL-719 (a p110α inhibitor) exhibits synergistic anti-tumor effects comparable to or even exceeding those of AZD8835. []

AZD5363

Compound Description: AZD5363 is a potent and selective inhibitor of AKT, a key downstream effector of PI3K. [, , ] It has shown efficacy in preclinical models of various cancers. [, , ]

AZD8186

Compound Description: AZD8186 is a selective inhibitor of both the PI3Kβ and PI3Kδ isoforms. [, , ] It has shown preclinical activity in different cancer models. [, , ]

Relevance: AZD8186 and AZD8835 are both PI3K inhibitors, but they exhibit distinct selectivity profiles. [, , , ] AZD8186 inhibits PI3Kβ and PI3Kδ, whereas AZD8835 targets PI3Kα and PI3Kδ. [, , , ] These differences in isoform selectivity may translate into different clinical activity and toxicity profiles.

AZD2014

Compound Description: AZD2014 is a potent and selective inhibitor of mTORC1/2, downstream effectors of the PI3K/AKT pathway. [] It has demonstrated promising antitumor activity in preclinical models. []

Relevance: AZD2014 targets the mTORC1/2 complex downstream in the PI3K/AKT/mTOR pathway, while AZD8835 inhibits PI3K upstream. [, ] The research suggests that inhibiting different nodes within this pathway can have distinct effects on cancer cell growth and survival, depending on the specific genetic makeup of the tumor. []

TGX-221

Compound Description: TGX-221 is a selective inhibitor of the p110β isoform of PI3K. [] It has been used in research settings to investigate the role of the PI3K/Akt pathway in different biological processes. []

Relevance: Similar to BYL-719 and CAL-101, TGX-221 targets a specific PI3K isoform, namely p110β. [] In contrast, AZD8835 inhibits both PI3Kα and PI3Kδ isoforms. [] Studying the effects of different isoform-selective PI3K inhibitors helps elucidate the specific roles of each isoform in cancer development and progression, providing insights for developing targeted therapies.

CZC24832

Compound Description: CZC24832 is a selective inhibitor of the p110γ isoform of PI3K. [] It has been utilized in research settings to understand the role of the PI3K/Akt pathway in various cellular functions. []

Relevance: CZC24832 selectively inhibits the PI3Kγ isoform, whereas AZD8835 inhibits PI3Kα and PI3Kδ isoforms. [, ] This difference in isoform specificity highlights the need for comprehensive profiling of PI3K isoform activity in different cancers to guide the development of tailored therapeutic strategies.

AZD4573

Compound Description: AZD4573 is a novel and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] It is currently under evaluation in clinical trials for NHL. []

Relevance: While AZD8835 targets the PI3K/AKT pathway, AZD4573 inhibits CDK9, which is involved in RNA transcription. [, ] Interestingly, the research indicates that combining AZD4573 with PI3K inhibitors like AZD8835 may have synergistic anti-proliferative effects in certain cancers, suggesting a potential for combination therapy. []

Properties

CAS Number

1620576-64-8

Product Name

1-(4-(5-(5-Amino-6-(5-(tert-butyl)-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one

IUPAC Name

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one

Molecular Formula

C22H31N9O3

Molecular Weight

469.55

InChI

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24)

InChI Key

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N

SMILES

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-8835; AZD 8835; AZD8835.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.